molecular formula C15H11ClN2O2S B5122371 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 5492-38-6

5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5122371
CAS RN: 5492-38-6
M. Wt: 318.8 g/mol
InChI Key: QVTLFMPTGMFIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism Of Action

CP-690,550 inhibits the activity of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione and the subsequent activation of downstream signaling pathways, leading to the suppression of cytokine production and T cell activation.

Biochemical And Physiological Effects

CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-17, in vitro and in vivo. It also prevents the activation of T cells by inhibiting the phosphorylation of STAT proteins, which are downstream targets of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione signaling. In addition, CP-690,550 has been shown to reduce the proliferation of T cells and the production of autoantibodies in animal models of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of CP-690,550 is its specificity for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with several adverse effects, including an increased risk of infections, malignancies, and liver toxicity. These limitations need to be taken into consideration when designing experiments using CP-690,550.

Future Directions

1. Combination therapy: CP-690,550 has shown promising results in combination with other immunosuppressive agents, such as methotrexate and corticosteroids. Future studies could investigate the potential benefits of combination therapy in autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is specific for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, but other JAKs, such as JAK1 and JAK2, are also involved in cytokine signaling. Future studies could investigate the potential benefits of targeting multiple JAKs in autoimmune diseases.
3. Novel delivery methods: CP-690,550 is currently administered orally, but alternative delivery methods, such as transdermal or subcutaneous administration, could improve its efficacy and reduce its adverse effects.
4. Clinical trials in other autoimmune diseases: CP-690,550 has been extensively studied in rheumatoid arthritis, but its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus, remains to be investigated.
5. Mechanistic studies: Future studies could investigate the precise mechanisms of action of CP-690,550 in autoimmune diseases, including its effects on different immune cell populations and signaling pathways.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 5-(4-chlorophenyl)-3-phenyl-2-thioxo-4-thiazolidinone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to form 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and preventing the activation of T cells, which are key players in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

5-(4-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTLFMPTGMFIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385947
Record name CBMicro_022619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

CAS RN

5492-38-6
Record name CBMicro_022619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.